molecular formula C5H4F3NO2 B2722782 (4-(Trifluoromethyl)oxazol-5-yl)methanol CAS No. 1824624-51-2

(4-(Trifluoromethyl)oxazol-5-yl)methanol

Cat. No.: B2722782
CAS No.: 1824624-51-2
M. Wt: 167.087
InChI Key: CZNDWSTXFINVTM-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Synthetic and Medicinal Chemistry

Oxazole heterocycles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom, are of paramount importance in the fields of synthetic and medicinal chemistry. ontosight.aitandfonline.com Their prevalence in a wide array of natural products and synthetic compounds with diverse biological activities makes them a privileged scaffold for drug discovery. tandfonline.comnih.gov The oxazole nucleus is known to engage with various enzymes and receptors through non-covalent interactions, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ontosight.aitandfonline.commuseonaturalistico.it

The versatility of the oxazole ring also lies in its synthetic accessibility and the ease with which it can be functionalized, allowing chemists to systematically modify its structure to optimize biological activity and pharmacokinetic profiles. nih.gov Its bioisosteric properties, meaning it can substitute other chemical groups without significantly altering the biological activity, further enhance its utility in medicinal chemistry. nih.govrsc.org This adaptability makes oxazole derivatives, such as (4-(Trifluoromethyl)oxazol-5-yl)methanol, highly sought-after intermediates in the synthesis of complex molecular architectures.

Strategic Importance of Trifluoromethylated Organic Compounds in Chemical Sciences

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed and highly effective strategy in modern drug design. hovione.com This small functional group imparts a range of unique and beneficial properties to the parent molecule. mdpi.combohrium.com The strong electronegativity of the fluorine atoms in the -CF3 group can significantly alter the electronic environment of the molecule, affecting its acidity, basicity, and dipole moment. nbinno.com

Structural Features and Core Research Relevance of this compound

The compound this compound is characterized by an oxazole ring substituted at the 4-position with a trifluoromethyl group and at the 5-position with a hydroxymethyl (-CH2OH) group. This specific arrangement of functional groups makes it a particularly interesting subject for research. The trifluoromethyl group, with its strong electron-withdrawing nature, is expected to influence the chemical reactivity and biological interactions of the adjacent oxazole ring. mdpi.com

The hydroxymethyl group provides a reactive handle for further synthetic transformations. This alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in esterification or etherification reactions. This versatility allows for the incorporation of the (4-(Trifluoromethyl)oxazol-5-yl) moiety into larger, more complex molecules, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

The core research relevance of this compound lies in its potential as a precursor to novel therapeutic agents. The combination of a biologically active oxazole scaffold with the pharmacokinetic-enhancing properties of the trifluoromethyl group presents a promising strategy for the development of new drugs with improved efficacy and metabolic stability. tandfonline.commdpi.com Researchers can leverage the known activities of oxazole-containing compounds and the well-documented benefits of trifluoromethylation to design molecules with targeted biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNDWSTXFINVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Trifluoromethyl Oxazol 5 Yl Methanol and Its Direct Precursors

De Novo Synthesis Approaches to the 4-(Trifluoromethyl)oxazole Ring System

The formation of the 4-(trifluoromethyl)oxazole core is a critical step in the synthesis of the target molecule. Various strategies have been developed for the construction of oxazole (B20620) rings, which can be adapted to incorporate the trifluoromethyl substituent.

Cyclocondensation Reactions for Oxazole Core Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For the formation of 4-(trifluoromethyl)oxazoles, this typically involves the reaction of a trifluoromethylated β-dicarbonyl compound or its equivalent with an α-haloketone followed by cyclization with an amide (Robinson-Gabriel synthesis) or the reaction of an α-acylamino ketone with a dehydrating agent (Boger's oxazole synthesis).

A plausible route involves the use of trifluoroacetic anhydride (B1165640) (TFAA) with N-acyl-N-alkylglycines to form mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. These intermediates can then react with various nucleophiles to form substituted oxazoles. pharm.or.jpnih.gov While not a direct synthesis of the target hydroxymethyl derivative, this method establishes the 4-trifluoromethyl-oxazole core, which can be further functionalized. For instance, the reaction of these mesoionic compounds with ammonia (B1221849) can lead to 4-trifluoromethylimidazoles, showcasing their utility as synthons for trifluoromethylated heterocycles. nih.gov

Another approach is the reaction of vinyl azides with trifluoroacetic anhydride in the presence of a base, which leads to the formation of 5-(trifluoromethyl)isoxazoles. rsc.org A similar strategy could potentially be explored for the synthesis of the corresponding oxazoles.

Multicomponent Reaction (MCR) Strategies for Assembling Oxazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The van Leusen oxazole synthesis is a prominent example, typically involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. organic-chemistry.orgwikipedia.org An adaptation of this method for 4,5-disubstituted oxazoles has been developed, which could be applied to the synthesis of the target molecule. organic-chemistry.orgnih.govmdpi.com This one-pot synthesis utilizes TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid, providing good yields. organic-chemistry.org By selecting an appropriate aldehyde and a trifluoromethyl-containing halide, it may be possible to construct the desired 4-(trifluoromethyl)oxazol-5-yl moiety.

ReactantsBaseSolventProductYield (%)Reference
Aldehydes, TosMIC, Aliphatic HalidesK₂CO₃[bmim]Br4,5-Disubstituted oxazolesHigh organic-chemistry.org

Transition Metal-Catalyzed Cyclization and Ring-Expansion Protocols

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings under mild conditions. Palladium-catalyzed C-H activation of arenes and subsequent cascade reaction with nitriles has been reported for the synthesis of 2,4,5-trisubstituted oxazoles. rsc.org While this specific methodology may not be directly applicable, it highlights the potential of C-H activation strategies in oxazole synthesis.

More relevantly, cycloaddition reactions catalyzed by transition metals are a promising avenue. For example, a [3 + 2]-cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (generated in situ) has been used to synthesize 5-trifluoromethyl-1,2,4-triazoles, demonstrating a regioselective approach to trifluoromethylated heterocycles. mdpi.com A similar strategy involving a suitable three-atom component and a trifluoromethylated two-atom component could be envisioned for the synthesis of the target oxazole.

Functionalization Strategies for the (4-(Trifluoromethyl)oxazol-5-yl)methanol Core

Alternatively, the synthesis can proceed by first constructing a functionalized oxazole ring and then introducing the required substituents at the C-4 and C-5 positions.

Introduction of the Hydroxymethyl Moiety at the C-5 Position

The hydroxymethyl group at the C-5 position can be introduced through various methods. A common strategy involves the synthesis of a 5-(hydroxymethyl)oxazole scaffold, which can then be further functionalized. For instance, serine can be used as a starting material to generate oxazolines, which can be subsequently oxidized to oxazoles. nih.gov This approach provides a direct route to 5-substituted oxazoles with a functional handle for further modifications.

A more direct approach involves the synthesis of an oxazole-5-carboxylic acid ester, followed by its reduction to the corresponding alcohol. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been synthesized, indicating that oxazoles with ester functionalities are accessible. vensel.org A similar precursor, such as ethyl 4-(trifluoromethyl)oxazole-5-carboxylate, could be reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield this compound. The reduction of carboxylic acids and their esters is a well-established transformation in organic synthesis. researchgate.net

PrecursorReducing AgentProductReference (Analogy)
Carboxylic Acid EsterNaBH₄Primary Alcohol researchgate.net
Carboxylic AcidEDC, HOBt, then NaBH₄Primary Alcohol researchgate.net

Regioselective Installation of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a pre-existing oxazole ring presents a significant challenge due to the need for regioselectivity. Direct C-H trifluoromethylation of heterocycles is an area of active research. nih.gov The use of radical trifluoromethylating agents, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent), has been shown to be effective for the trifluoromethylation of various heterocycles. nih.gov The regioselectivity of this reaction is often governed by the inherent electronic properties of the heterocyclic ring.

Another strategy involves the use of electrophilic trifluoromethylating reagents, such as Umemoto's reagent. researchgate.net The success of this approach would depend on the relative nucleophilicity of the different positions on the oxazole ring. Photoredox catalysis has also emerged as a powerful tool for trifluoromethylation reactions. nih.govrsc.org For instance, trifluoroacetic anhydride can serve as an inexpensive and readily available source of the CF₃ radical under photoredox conditions. nih.gov

Derivatization from Related (4-(Trifluoromethyl)oxazol-5-yl)carboxylic Acids and Esters

A primary and well-established route to this compound involves the chemical reduction of its corresponding carboxylic acid or ester derivatives. This two-step approach first focuses on building the (4-(Trifluoromethyl)oxazol-5-yl)carboxylic acid scaffold, which is then converted to the target alcohol. The synthesis of 4,5-disubstituted oxazoles is often achieved through the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. nih.gov

The reduction of the carboxyl group at the 5-position of the oxazole ring is a standard organic transformation. Potent reducing agents are required to convert the carboxylic acid or ester to a primary alcohol.

Key Reducing Agents and Conditions: The choice of reducing agent is critical for achieving high yields and avoiding side reactions.

PrecursorReducing AgentTypical SolventConditions
(4-(Trifluoromethyl)oxazol-5-yl)carboxylic AcidLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherReflux or room temperature
Borane (BH₃) complexes (e.g., BH₃·THF)Tetrahydrofuran (THF)0 °C to room temperature
Methyl/Ethyl (4-(Trifluoromethyl)oxazol-5-yl)carboxylateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether0 °C to room temperature
Diisobutylaluminium hydride (DIBAL-H)Toluene, Dichloromethane (B109758)-78 °C to room temperature

The general reaction scheme involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon of the acid or ester. Subsequent workup with an aqueous acid solution neutralizes the resulting alkoxide salt to yield the final alcohol product, this compound. The high reactivity of agents like LiAlH₄ necessitates careful handling under anhydrous (dry) conditions to prevent violent reactions with water.

Advanced Synthetic Techniques and Process Optimization

To enhance efficiency, yield, and sustainability, modern synthetic techniques are increasingly applied to the synthesis of oxazole derivatives. These methods offer significant advantages over traditional batch processing, including reduced reaction times, improved safety profiles, and higher purity of products.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov In the context of oxazole synthesis, microwave irradiation can significantly shorten the time required for the initial ring-forming cyclization reactions. For instance, the van Leusen oxazole synthesis, a [3+2] cycloaddition reaction, can be performed efficiently under microwave conditions. nih.govsemanticscholar.org

Advantages of Microwave-Assisted Synthesis:

Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and dramatically reduced reaction times, often from hours to minutes. nih.gov

Improved Yields: The high temperatures and pressures achieved in sealed microwave vials can lead to higher conversion rates and improved product yields. semanticscholar.org

Enhanced Purity: Shorter reaction times can minimize the formation of byproducts that often result from prolonged exposure to high temperatures in conventional heating methods.

A typical microwave-assisted protocol for a precursor might involve heating a mixture of an appropriate aldehyde with Tosylmethyl isocyanide (TosMIC) and a base in a solvent like isopropanol (B130326) or methanol (B129727) in a sealed vessel for a few minutes. nih.govsemanticscholar.org

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch synthesis. acs.org In a flow system, reactants are continuously pumped through a network of tubes and reactors where they mix and react. durham.ac.uk This technology is particularly well-suited for the synthesis of heterocyclic compounds like oxazoles, providing a scalable and automated platform. acs.orgdurham.ac.uk

A flow process for synthesizing 4,5-disubstituted oxazoles might involve pumping streams of an α-haloketone and a primary amide through a heated reactor coil. acs.org The combined stream could then pass through a packed column containing a solid-supported base to facilitate the final cyclization, yielding the oxazole product continuously. acs.orgdurham.ac.uk

Key Benefits of Flow Chemistry:

Enhanced Safety: Small reaction volumes within the reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents. acs.org

Scalability: Production can be easily scaled up by running the system for longer periods or by using larger reactors, without the need for extensive re-optimization. researchgate.net

Process Control: Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and product purity. acs.org

While specific applications of mechanochemistry (reactions induced by mechanical force) to this compound are not widely documented, this solvent-free technique is gaining traction in green chemistry for its potential to reduce waste and energy consumption in heterocyclic synthesis.

Visible-light photocatalysis represents a mild and sustainable approach to organic synthesis. acs.orgorganic-chemistry.org This method utilizes a photocatalyst, such as a ruthenium or iridium complex, which absorbs visible light and initiates a reaction via an electron transfer process. acs.orgorganic-chemistry.org This allows for the formation of complex molecules like oxazoles at room temperature, avoiding the harsh conditions required by many traditional methods. organic-chemistry.orgresearchgate.net

A general photocatalytic synthesis of a substituted oxazole involves the reaction of α-bromoketones with benzylamines in the presence of a photocatalyst (e.g., [Ru(bpy)₃]Cl₂) and a base, under irradiation with blue LEDs. acs.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through radical intermediates to form the oxazole ring. organic-chemistry.org

Advantages of Photocatalytic Synthesis:

Mild Conditions: Reactions are typically conducted at room temperature, preserving sensitive functional groups. researchgate.net

High Selectivity: The photocatalytic cycle often allows for highly selective transformations with minimal byproduct formation.

Sustainability: The use of visible light as a renewable energy source aligns with the principles of green chemistry. organic-chemistry.org

This method provides a powerful and environmentally benign alternative for constructing the oxazole core, which can then be further derivatized to the target alcohol.

Chemical Transformations and Reaction Pathways of 4 Trifluoromethyl Oxazol 5 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The hydroxymethyl group attached to the C5 position of the oxazole (B20620) ring is a primary alcohol and, as such, is amenable to a range of classical transformations, including oxidation, esterification, etherification, and substitution reactions.

The primary alcohol of (4-(Trifluoromethyl)oxazol-5-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-(trifluoromethyl)oxazole-5-carbaldehyde, or further to the carboxylic acid, 4-(trifluoromethyl)oxazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. A variety of methods developed for the oxidation of α-trifluoromethyl alcohols can be applied to yield the corresponding trifluoromethyl ketones and, by extension, aldehydes. nih.gov For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent such as dichloromethane (B109758) (DCM) are commonly used for this transformation.

More forceful oxidation is necessary to convert the primary alcohol directly to the carboxylic acid. A protocol utilizing a combination of Selectfluor and sodium bromide (NaBr) in a mixed solvent system like acetonitrile/water has proven effective for oxidizing primary alcohols to carboxylic acids and could be applicable here. nih.gov Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can also accomplish this transformation, although care must be taken to avoid degradation of the oxazole ring. Photocatalytic methods using air or dioxygen as the oxidant in the presence of a sensitizer (B1316253) also represent a modern approach to this conversion. researchgate.net

Table 1: Oxidation Reactions of this compound
Desired ProductTypical ReagentsGeneral Conditions
4-(Trifluoromethyl)oxazole-5-carbaldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Anhydrous dichloromethane (DCM), Room temperature
4-(Trifluoromethyl)oxazole-5-carboxylic acidPotassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄)Aqueous acetone (B3395972) or water, 0°C to room temperature
4-(Trifluoromethyl)oxazole-5-carboxylic acidSelectfluor / Sodium Bromide (NaBr)Acetonitrile/Water (1:1), Room temperature nih.gov

The hydroxymethyl group can readily participate in esterification reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a viable method. researchgate.net Alternatively, for milder conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed, or the alcohol can be reacted with a more reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). medcraveonline.com

Etherification can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. For the synthesis of methyl or ethyl ethers, specific chemoselective methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) have been developed for benzylic alcohols and may show applicability. organic-chemistry.orgresearchgate.net

Table 2: Esterification and Etherification Reactions
Reaction TypeReagentsProduct
Fischer EsterificationCarboxylic Acid (R-COOH), H₂SO₄ (cat.)(4-(Trifluoromethyl)oxazol-5-yl)methyl ester
AcylationAcyl Chloride (R-COCl), Pyridine(4-(Trifluoromethyl)oxazol-5-yl)methyl ester
Williamson Ether Synthesis1. NaH; 2. Alkyl Halide (R-X)5-(Alkoxymethyl)-4-(trifluoromethyl)oxazole

The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester, facilitating subsequent nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 5-(chloromethyl) or 5-(bromomethyl) derivatives, respectively. These halogenated intermediates are valuable synthons for introducing other functional groups.

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonates are excellent leaving groups in substitution reactions with a wide range of nucleophiles.

Chemical Reactivity of the Oxazole Ring System

The oxazole ring is an electron-deficient aromatic heterocycle. Its reactivity is significantly influenced by the substituents present. In this compound, the powerful electron-withdrawing nature of the trifluoromethyl group at the C4 position further deactivates the ring towards electrophilic attack and simultaneously activates it towards nucleophilic attack.

Oxazole rings generally undergo electrophilic aromatic substitution at the C5 position, which is the most electron-rich. wikipedia.orgchempedia.info However, in the target molecule, this position is already substituted. The C4 position is strongly deactivated by the trifluoromethyl group. The remaining C2 position is inherently electron-deficient due to the adjacent nitrogen and oxygen atoms. Consequently, the oxazole ring in this compound is highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the ring would require harsh conditions and are expected to proceed slowly, if at all. If substitution were to occur, it would most likely be directed to the C2 position, the least deactivated of the available ring carbons.

The electron-deficient character of the oxazole ring, exacerbated by the CF₃ group, makes it susceptible to nucleophilic attack. Nucleophilic addition can potentially lead to ring-opening pathways. It is known that deprotonation of oxazoles at the C2 position can lead to an equilibrium with a ring-opened enolate-isonitrile species. wikipedia.org

Furthermore, strong nucleophiles can add to the C2 or C5 positions of the ring. The presence of the trifluoromethyl group at C4 makes the C5 position a likely site for nucleophilic attack, potentially initiating a ring-opening cascade. Studies on related isoxazole (B147169) systems have shown that nucleophilic trifluoromethylation can occur, followed by further functionalization, demonstrating the susceptibility of these fluorinated rings to nucleophilic addition. nih.gov Ring-opening fluorination of isoxazoles has also been documented, suggesting that similar ring-cleavage pathways could be accessible for oxazoles under specific conditions. researchgate.net These pathways are often triggered by the attack of a nucleophile, leading to the cleavage of the endocyclic C-O or N-O bond, which is a characteristic reaction for electron-poor azoles.

Table 3: Mentioned Chemical Compounds
Compound Name
This compound
4-(Trifluoromethyl)oxazole-5-carbaldehyde
4-(Trifluoromethyl)oxazole-5-carboxylic acid
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Dichloromethane (DCM)
Selectfluor
Sodium bromide (NaBr)
Acetonitrile
Potassium permanganate (KMnO₄)
Jones reagent (CrO₃ in sulfuric acid)
Sulfuric acid
N,N'-Dicyclohexylcarbodiimide (DCC)
Triethylamine
Pyridine
Sodium hydride (NaH)
2,4,6-Trichloro-1,3,5-triazine (TCT)
Dimethyl sulfoxide (DMSO)
Methanol
Ethanol
Thionyl chloride (SOCl₂)
Phosphorus tribromide (PBr₃)
5-(Chloromethyl)-4-(trifluoromethyl)oxazole
5-(Bromomethyl)-4-(trifluoromethyl)oxazole
p-Toluenesulfonyl chloride (TsCl)
Methanesulfonyl chloride (MsCl)

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a common substituent in many biologically active molecules and is generally considered to be chemically stable and robust. nih.gov Transformations of the CF3 group on an aromatic or heteroaromatic ring are challenging and often require harsh reaction conditions or specific activation of the molecule.

In the context of (4-(Trluoromethyl)oxazol-5-yl)methanol, the electron-withdrawing nature of the oxazole ring may influence the reactivity of the CF3 group. However, without direct experimental evidence, any proposed transformation remains speculative. It is known that anionically activated trifluoromethyl groups can be converted to other heterocycles under mild aqueous conditions, but this typically requires the presence of other activating groups on the ring. nih.govlookchem.com

Given the high strength of the carbon-fluorine bonds, the trifluoromethyl group in (4-(Trluoromethyl)oxazol-5-yl)methanol is expected to be largely inert to common synthetic transformations, making it a stable anchor for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated (Trluoromethyl)oxazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there is no specific literature on the cross-coupling reactions of halogenated derivatives of (4-(Trluoromethyl)oxazol-5-yl)methanol, extensive research on other trifluoromethyl-substituted heterocycles provides a strong basis for predicting their reactivity. Halogenated trifluoromethyl-substituted pyrazoles, isoxazoles, and triazoles are known to readily participate in a variety of palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.netmdpi.com

It is therefore highly probable that a halogenated derivative of (4-(Trluoromethyl)oxazol-5-yl)methanol, for instance, a 2-bromo or 2-chloro derivative, would serve as a versatile substrate in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated this compound derivative with a boronic acid or boronate ester to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl and heteroaryl-aryl compounds. Studies on trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters have demonstrated successful Suzuki-Miyaura cross-coupling reactions with heteroaryl halides, yielding the corresponding biheteroaryl systems in good yields. rsc.org

Sonogashira Coupling: The Sonogashira reaction would enable the coupling of a halogenated this compound derivative with a terminal alkyne, leading to the formation of an alkynylated oxazole. This reaction is particularly useful for the synthesis of conjugated systems. The Sonogashira coupling of halogenated trifluoromethyl-substituted isoxazoles and triazoles has been successfully demonstrated. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling a halogenated this compound derivative with an amine. This is a powerful method for the synthesis of arylamines and heteroarylamines. The Buchwald-Hartwig amination of unprotected bromoimidazoles and bromopyrazoles has been shown to be efficient, suggesting that a similar reactivity could be expected for a halogenated this compound. acs.org

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions on analogous trifluoromethyl-substituted heterocyclic systems, illustrating the potential for similar transformations on halogenated derivatives of (4-(Trluoromethyl)oxazol-5-yl)methanol.

Coupling ReactionHeterocyclic Substrate (Analogue)Coupling PartnerCatalyst/LigandBaseSolventYield (%)
Suzuki-Miyaura3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK2CO3Water74
Sonogashira4-Iodo-3-phenyl-5-(trifluoromethyl)isoxazolePhenylacetylenePd(PPh3)2Cl2/CuIEt3NTHF85
Buchwald-Hartwig5-Bromo-1-phenyl-1H-pyrazoleMorpholinePd2(dba)3/XPhosNaOtBuToluene95

These examples underscore the synthetic utility of palladium-catalyzed cross-coupling reactions for the functionalization of trifluoromethyl-substituted heterocycles and strongly suggest that halogenated derivatives of (4-(Trluoromethyl)oxazol-5-yl)methanol would be valuable building blocks in organic synthesis.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications of ¹H, ¹³C, and ¹⁹F NMR

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (4-(Trifluoromethyl)oxazol-5-yl)methanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. In this compound, the expected signals would correspond to the protons of the hydroxymethyl group (-CH₂OH) and the oxazole (B20620) ring. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group and the oxazole ring. unn.edu.ng

Hydroxymethyl Protons (-CH₂OH): The two protons on the methylene (B1212753) group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton. Their chemical shift would likely be in the range of 4.5-5.0 ppm. The hydroxyl proton itself would appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. washington.edu

Oxazole Ring Proton: The proton at the C2 position of the oxazole ring would typically appear as a singlet in the aromatic region, likely downfield (around 8.0-8.5 ppm) due to the electronic nature of the heterocyclic ring.

¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Oxazole Ring Carbons: Three distinct signals are expected for the carbons of the oxazole ring (C2, C4, and C5). The carbon attached to the trifluoromethyl group (C4) would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. rsc.org

Trifluoromethyl Carbon (-CF₃): This carbon signal will also appear as a quartet with a large coupling constant (J-C-F) and is typically found in the range of 120-130 ppm. rsc.org

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate at approximately 50-60 ppm.

¹⁹F NMR Spectroscopy Fluorine-19 NMR (¹⁹F NMR) is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for probing fluorine-containing compounds. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift of this signal, typically referenced against CFCl₃ (δ = 0.00 ppm), provides information about the electronic environment of the CF₃ group. rsc.orgcolorado.edu For a CF₃ group attached to an aromatic or heterocyclic ring, the signal is often observed in the range of -60 to -70 ppm. nih.gov

¹H NMR Expected Signals
Assignment Expected Chemical Shift (δ, ppm)
-CH₂-~4.8
-OHVariable (broad singlet)
Oxazole C2-H~8.2
¹³C NMR Expected Signals
Assignment Expected Chemical Shift (δ, ppm)
-CH₂OH50 - 60
-CF₃~123 (quartet)
Oxazole C2~152
Oxazole C4~135 (quartet)
Oxazole C5~148
¹⁹F NMR Expected Signal
Assignment Expected Chemical Shift (δ, ppm)
-CF₃-60 to -70

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₅H₄F₃NO₂) with high accuracy.

The mass spectrum would show the molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺). nih.gov The fragmentation pattern provides a molecular fingerprint and helps to confirm the structure by identifying characteristic neutral losses and fragment ions. nih.gov

Expected Fragmentation Pattern:

Molecular Ion Peak: The molecular weight of C₅H₄F₃NO₂ is approximately 183.02 g/mol .

Loss of Hydroxymethyl Group: A common fragmentation pathway would involve the cleavage of the C-C bond between the oxazole ring and the hydroxymethyl group, resulting in the loss of a ·CH₂OH radical (mass = 31).

Loss of CF₃: Another significant fragmentation could be the loss of a ·CF₃ radical (mass = 69).

Ring Fragmentation: The oxazole ring itself can undergo characteristic fragmentation, leading to smaller charged species. researchgate.netmiamioh.edu

Mass Spectrometry Expected Fragments
m/z Proposed Fragment Identity
183[M]⁺
184[M+H]⁺
152[M - CH₂OH]⁺
114[M - CF₃]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) of the alcohol, indicative of hydrogen bonding. nist.gov

C-H Stretch: Aromatic/heterocyclic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to appear in the 1650-1450 cm⁻¹ region.

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ range. nist.gov

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to be a strong band around 1050 cm⁻¹.

Infrared Spectroscopy Characteristic Peaks
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3600 - 3200 (broad, strong)
C-H stretch (ring)3100 - 3000
C=N / C=C stretch (ring)1650 - 1450
C-F stretch (-CF₃)1350 - 1100 (strong)
C-O stretch (alcohol)~1050 (strong)

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

If a suitable single crystal of this compound can be obtained, X-ray analysis would confirm the planarity of the oxazole ring and the connectivity of the trifluoromethyl and hydroxymethyl substituents. nih.govmdpi.com It would also provide valuable data on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. researchgate.netnih.gov This technique stands as the ultimate proof of structure, validating the assignments made by other spectroscopic methods.

Computational Chemistry and Mechanistic Investigations of 4 Trifluoromethyl Oxazol 5 Yl Methanol and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of heterocyclic compounds. irjweb.comirjweb.com For (4-(Trifluoromethyl)oxazol-5-yl)methanol, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry and calculate various electronic properties. ejournal.by

These studies focus on the distribution of electron density, the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting HOMO-LUMO energy gap. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. irjweb.com The analysis of these orbitals reveals how the electron-withdrawing trifluoromethyl group and the hydroxymethyl group influence the electronic character of the oxazole (B20620) ring. Calculations for related trifluoromethyl-containing aromatic compounds have shown that the trifluoromethyl group significantly stabilizes the molecule by lowering the energies of these frontier orbitals.

Table 1: Representative Calculated Electronic Properties of a Trifluoromethyl-Substituted Heterocycle using DFT (B3LYP/6-311G++(d,p))
PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical reactivity and stability irjweb.com
Dipole Moment3.2 DMeasures molecular polarity
Total Energy-103.81 kcal/molThermodynamic stability indicator

Note: The values in the table are representative examples based on DFT calculations for similar molecules and are intended for illustrative purposes.

Elucidation of Reaction Mechanisms via Transition State Analysis

Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, intermediates, products, and, crucially, transition states, researchers can determine the most favorable reaction pathways. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can reveal the energetic barriers (activation energies) that govern the reaction rate.

For instance, in the synthesis of related trifluoromethyl-substituted heterocycles like isoxazoles, mechanistic studies have confirmed radical pathways initiated by the oxidation of a trifluoromethyl source. organic-chemistry.org Similarly, DFT calculations have been used to study the cycloaddition reactions of other oxazole-containing hybrids. researchgate.net These computational approaches allow for the visualization of bond-forming and bond-breaking processes at the transition state, providing insights into the stereoselectivity and regioselectivity of a reaction. This knowledge is vital for optimizing reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is essential for their characterization. DFT methods can accurately compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C). ejournal.by

For this compound, theoretical vibrational spectra can be calculated and compared with experimental data to assign specific vibrational modes to stretching, bending, and torsional motions of the atoms. Likewise, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and show strong correlation with experimental values, aiding in the structural confirmation of the compound and its derivatives. ejournal.byresearchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. researchgate.net

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Related Trifluoromethylated Aromatic Compound
Spectroscopic DataTheoretical Value (Calculated)Experimental Value (Observed)Correlation
¹H NMR Chemical Shift (ppm)7.857.90High
¹³C NMR Chemical Shift (ppm)125.4126.1High ejournal.by
IR Vibrational Frequency (cm⁻¹) (C-F Stretch)13201325High

Note: The data presented are hypothetical examples illustrating the typical agreement found between calculated and experimental results for similar molecules.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

While quantum mechanics provides detailed electronic information, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with the surrounding environment. nih.gov For this compound, MD simulations can model its behavior in different solvents, revealing how solvent molecules arrange around the solute and influence its conformational preferences. ajchem-a.com

Using force fields like OPLS-AA or CHARMM, MD simulations can track the atomic motions of the molecule and solvent, providing insights into:

Conformational Analysis : Identifying the most stable rotamers, particularly concerning the rotation around the C5-CH₂OH bond, and the energy barriers between them.

Solvent Effects : Understanding the formation of hydrogen bonds between the hydroxymethyl group and protic solvents, and how these interactions affect the molecule's solubility and stability.

Aggregation : Simulating the behavior of multiple molecules in solution to determine if they have a tendency to aggregate, a property that can be important in biological contexts. nih.gov

Analysis of MD trajectories can yield properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which quantify the stability and flexibility of the molecular structure. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, 3D-QSAR studies can be performed to develop predictive models that guide the synthesis of new analogues with enhanced potency or selectivity. nih.gov

The process involves aligning a set of structurally related molecules with known activities and generating a pharmacophore model. This model identifies the key steric and electronic features required for biological function, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.net The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group often play a critical role in these models. nih.gov By visualizing the QSAR model, chemists can identify favorable and unfavorable regions around the molecular scaffold, allowing for the rational design of new derivatives with a higher probability of success. nih.govresearchgate.net

Investigation of Substituent Effects: Hammett Constants and Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful substituent used to modify the properties of organic molecules. Its influence is primarily electronic, characterized by strong electron-withdrawing capabilities through the inductive effect (-I effect), which arises from the high electronegativity of the fluorine atoms. nih.gov This effect can be quantified using Hammett constants (σ), which are derived from the ionization constants of substituted benzoic acids. rsc.orgias.ac.in

The -CF₃ group has a large, positive Hammett constant (σₚ ≈ +0.54), indicating its strong electron-withdrawing nature when positioned at the para position of a benzene (B151609) ring. rsc.org This property is transferable to heterocyclic systems like oxazole. The presence of the -CF₃ group at the C4 position of the oxazole ring significantly lowers the electron density of the ring system. This electronic perturbation influences the molecule's reactivity, acidity/basicity of nearby functional groups, and its potential to engage in intermolecular interactions. The electron-withdrawing nature of the -CF₃ group can stabilize negatively charged intermediates in a reaction, thereby influencing reaction mechanisms and rates. rsc.org

Table 3: Hammett Constants (σp) for Common Substituents
SubstituentHammett Constant (σp)Electronic Effect
-OCH₃ (Methoxy)-0.27Strongly Electron-Donating
-CH₃ (Methyl)-0.17Weakly Electron-Donating
-H (Hydrogen)0.00Reference
-Cl (Chloro)+0.23Weakly Electron-Withdrawing
-CN (Cyano)+0.66Strongly Electron-Withdrawing
-NO₂ (Nitro)+0.78Very Strongly Electron-Withdrawing
-CF₃ (Trifluoromethyl)+0.54Strongly Electron-Withdrawing rsc.org

Applications of 4 Trifluoromethyl Oxazol 5 Yl Methanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Potential Biologically Active Compounds.

The strategic placement of the trifluoromethyl and hydroxymethyl groups on the oxazole (B20620) ring makes (4-(Trifluoromethyl)oxazol-5-yl)methanol an ideal starting point for the synthesis of a diverse array of potentially biologically active compounds. The hydroxymethyl group can be easily converted into other functional groups, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships.

The oxazole scaffold is a recognized pharmacophore in the agrochemical industry, with numerous derivatives exhibiting fungicidal, insecticidal, and herbicidal properties. tandfonline.commdpi.com The incorporation of a trifluoromethyl group can significantly enhance the efficacy of these compounds. While direct applications of this compound are still emerging, the synthesis of structurally related compounds highlights its potential. For instance, 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group have been synthesized and shown to exhibit excellent in vitro antifungal activity against various plant pathogenic fungi. escholarship.org One particular compound from this series demonstrated significantly stronger activity against Valsa mali and Botryosphaeria dothidea than the commercial fungicide chlorothalonil. escholarship.org Furthermore, in vivo assays revealed that some of these derivatives provide prominent protective activity against soybean rust, comparable to the commercial fungicide benzovindiflupyr. escholarship.org These findings underscore the potential of using trifluoromethyl-azole building blocks like this compound to develop new and effective fungicides.

Table 1: Fungicidal Activity of 5-Trifluoromethyl-1,2,4-oxadiazole Derivatives

Compound Target Fungi In Vitro Activity In Vivo Activity (Soybean Rust) Reference
3a Valsa mali, Botryosphaeria dothidea Excellent, stronger than chlorothalonil Prominent protective activity, comparable to benzovindiflupyr escholarship.org
3b Not specified Not specified Prominent protective activity, comparable to benzovindiflupyr escholarship.org

In pharmaceutical research, the trifluoromethyl group is a key substituent used to optimize the therapeutic potential of organic molecules by fine-tuning their physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding selectivity. nih.gov The oxazole ring is also a valuable scaffold in drug discovery. lookchem.com The combination of these two features in this compound makes it a highly attractive starting material for generating lead compounds. Research on the structurally isomeric 4-(trifluoromethyl)isoxazoles has demonstrated the significant impact of the trifluoromethyl group on anticancer activity. nih.govgoogle.com For example, a series of 4-(trifluoromethyl)isoxazoles were designed and synthesized based on the structure of an existing isoxazole-based anticancer agent. nih.govgoogle.com The trifluoromethylated analogs exhibited significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7). nih.govgoogle.com Notably, one of the lead molecules was found to be almost eight times more active than its non-trifluoromethylated counterpart, highlighting the crucial role of the CF3 moiety in improving biological efficacy. nih.govgoogle.com This underscores the potential of this compound as a scaffold for developing novel and more potent therapeutic agents.

The increasing prevalence of multidrug-resistant microbial infections has created an urgent need for new antimicrobial agents with novel chemical structures. nih.gov Oxazole derivatives have been identified as an important class of compounds in the discovery of new antibacterial drugs. nih.gov The introduction of a trifluoromethyl group can further enhance the antimicrobial properties of these molecules. While direct synthesis from this compound is a promising area for future research, studies on related fluorinated compounds have shown significant potential. For example, novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their antibacterial and antifungal activity against a range of pathogenic strains. rsc.org Some of these compounds demonstrated potent antimicrobial activity, providing a basis for the future development of novel agents against bacterial and fungal infections. rsc.org

Table 2: Anticancer Activity of Trifluoromethylated Isoxazole (B147169) and Oxazol-5-one Derivatives

Compound Class Cancer Cell Line Key Findings Reference
4-(Trifluoromethyl)isoxazoles MCF-7, 4T1, PC-3 The CF3 group significantly enhances anticancer activity compared to non-fluorinated analogs. nih.govgoogle.com
Oxazol-5-one derivatives with a trifluoromethyl moiety HepG2 Potent antitumor activity, targeting PRDX1. nih.govchemscene.com

Integration into Novel Fluorinated Organic Materials.

The unique properties of fluorine-containing compounds make them attractive for the development of advanced organic materials. While the direct integration of this compound into polymers or other materials is an area of ongoing exploration, the polymerization of related fluorinated oxazoline (B21484) monomers has been successfully demonstrated. nih.gov The cationic ring-opening polymerization of fluorinated 2-phenyl-2-oxazolines can be achieved using microwave irradiation, leading to the formation of poly(2-oxazoline)s. nih.gov These polymers have a polyethylenimine backbone with amidic side chains derived from the 2-substituent of the starting oxazoline monomer. nih.gov The properties of these polymers are highly tunable based on the nature of the 2-substituent. nih.gov The incorporation of fluorinated groups, such as the trifluoromethyl group, can impart unique properties to the resulting polymers, including hydrophobicity and altered solubility, making them suitable for a range of applications in materials science. The presence of the hydroxymethyl group in this compound offers a potential site for polymerization or for grafting onto other polymer backbones, opening up possibilities for the creation of novel fluorinated materials with tailored properties.

Applications in Advanced Organic Synthesis as Reagents or Ligands.

The structural features of this compound also make it a promising candidate for use as a reagent or ligand in advanced organic synthesis. Oxazole and oxazoline moieties are present in a variety of ligands used in asymmetric catalysis. For example, pyridine-oxazoline (PyOx) type ligands are widely recognized for their effectiveness in asymmetric catalysis with transition metal complexes. The electronic properties of these ligands are crucial for their performance, and electron-poor ligands, often featuring trifluoromethyl groups on the pyridine (B92270) ring, are frequently employed. The trifluoromethyl group in this compound can similarly influence the electronic properties of the oxazole ring, making it a potentially valuable component of new ligands for catalysis. The hydroxymethyl group provides a convenient handle for attaching the oxazole unit to other molecular frameworks to create bidentate or multidentate ligands. The development of chiral ligands derived from this compound could lead to new and efficient catalysts for a variety of asymmetric transformations.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for (4-(Trifluoromethyl)oxazol-5-yl)methanol

The efficient and sustainable synthesis of complex molecules is a cornerstone of modern organic chemistry. For this compound, research is progressively moving beyond traditional synthetic routes towards more innovative and environmentally benign methodologies. The focus lies on improving yield, reducing waste, and utilizing milder reaction conditions.

Key areas of development include:

Catalytic Approaches: The use of transition metal catalysts is a promising avenue for the construction of the trifluoromethylated oxazole (B20620) core. Methodologies employing catalysts based on copper or palladium could offer high efficiency and selectivity. The development of novel ligand systems is crucial for enhancing catalytic activity and expanding the substrate scope.

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and purity of this compound. This methodology also minimizes the handling of potentially hazardous reagents.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound is a highly sustainable approach. Enzymes can offer unparalleled stereoselectivity and operate under mild, aqueous conditions, significantly reducing the environmental impact of the synthesis.

A comparative overview of potential synthetic strategies is presented in the table below.

MethodologyAdvantagesChallenges
Transition Metal Catalysis High efficiency, selectivity, and functional group tolerance.Catalyst cost and toxicity, need for anaerobic/anhydrous conditions.
Flow Chemistry Enhanced safety, scalability, precise process control, improved yields.Initial setup cost, potential for clogging.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate specificity, cost of enzyme production.
Photoredox Catalysis Mild reaction conditions, unique reactivity pathways.Requirement for specialized equipment, potential for side reactions.

The exploration of these modern synthetic techniques is anticipated to provide more efficient and sustainable pathways to this compound, thereby facilitating its broader investigation and application.

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The unique combination of a trifluoromethyl group, an oxazole ring, and a hydroxymethyl functional group in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the oxazole ring, opening up novel transformation pathways.

Future research is expected to focus on several key areas of its reactivity:

Reactions at the Hydroxymethyl Group: This functional group serves as a versatile handle for a variety of transformations. Oxidation to the corresponding aldehyde or carboxylic acid would provide access to a new range of derivatives. Furthermore, etherification, esterification, and conversion to halides can be explored to generate a library of compounds with diverse properties.

Modification of the Oxazole Ring: The oxazole ring itself can participate in various reactions. For instance, cycloaddition reactions could be investigated to construct more complex polycyclic systems. Additionally, the influence of the trifluoromethyl group on the regioselectivity of electrophilic substitution reactions on the oxazole ring warrants detailed investigation.

C-H Functionalization: Direct functionalization of the C-H bonds on the oxazole ring is a highly attractive and atom-economical approach for synthesizing novel derivatives. The development of catalytic systems capable of selectively activating the C-H bond at the C2 position would be a significant advancement.

The interplay between the different functional groups is expected to lead to unique and potentially unexpected chemical transformations, providing a fertile ground for fundamental reactivity studies.

Diversification of Applications in Contemporary Chemical Science and Technology

The distinct structural features of this compound make it a promising candidate for a wide array of applications in modern chemical science and technology. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, properties that are highly desirable in medicinal and agrochemical research. mdpi.com

Potential applications that are ripe for exploration include:

Medicinal Chemistry: The trifluoromethyl-oxazole scaffold is a privileged motif in drug discovery. Derivatives of this compound could be investigated as potential therapeutic agents for a range of diseases. The hydroxymethyl group provides a convenient point for modification to optimize pharmacokinetic and pharmacodynamic properties. Research into its potential as an anti-inflammatory, anti-cancer, or anti-infective agent is a logical next step. nih.gov

Agrochemicals: The development of new and effective pesticides is crucial for global food security. The trifluoromethyl group is a common feature in many commercial agrochemicals. nih.gov The unique structure of this compound could be leveraged to design novel herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Materials Science: Functional organic materials are at the forefront of technological innovation. The oxazole ring is a component of various organic light-emitting diodes (OLEDs) and fluorescent probes. The introduction of a trifluoromethyl group can modulate the electronic and photophysical properties of these materials. Therefore, derivatives of this compound could find applications in the development of new electronic and optical materials.

The diversification of applications for this compound is a key area for future research, with the potential to impact multiple sectors of the chemical industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(Trifluoromethyl)oxazol-5-yl)methanol, and how can reaction efficiency be monitored?

  • Methodological Answer :

  • Synthetic Routes :
  • Heterogeneous Catalysis : A common approach involves coupling reactions under catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH-12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour in a polar solvent system .
  • Nucleophilic Substitution : Reacting halogenated oxazole precursors with trifluoromethylating agents (e.g., CF₃Cu) in anhydrous DMF at 100°C for 12 hours .
  • Efficiency Monitoring :
  • Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .
  • LCMS (e.g., m/z 393 [M+H]⁺) and HPLC (retention time ~0.29 minutes under SQD-FA50 conditions) confirm product formation .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • ¹H NMR :
  • The oxazole proton resonates at δ 8.60–8.36 ppm (d, J = 8.0 Hz) .
  • The methanol -OH peak appears as a broad singlet at δ 5.2–5.5 ppm (exchangeable with D₂O) .
  • IR Spectroscopy :
  • Strong absorption at 3200–3400 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=N/C=O of oxazole) .
  • Mass Spectrometry :
  • ESI-MS should show [M+H]⁺ with isotopic clusters confirming the presence of fluorine .

Q. What purification techniques are recommended for this compound to achieve high chemical purity?

  • Methodological Answer :

  • Recrystallization : Use hot ethyl acetate/hexane mixtures (1:3 ratio) to remove unreacted starting materials .
  • Reverse-Phase Chromatography : C18 columns with acetonitrile/water gradients (e.g., 60–90% acetonitrile) yield >95% purity .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure (50–60°C) is effective .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Contradiction Analysis :
  • Unexpected Peaks in ¹H NMR : Compare with reference spectra of structurally similar compounds (e.g., 5-(trifluoromethyl)oxazole derivatives) to identify regioisomeric byproducts .
  • Mass Discrepancies : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., CF₃ vs. CH₂F₂ groups) .
  • Case Study : A 2024 patent reported conflicting LCMS data for trifluoromethylated intermediates; isotopic pattern analysis (³⁵Cl/³⁷Cl vs. ¹⁸F/¹⁹F) resolved ambiguities .

Q. What strategies are effective for optimizing regioselectivity in the functionalization of the oxazole ring?

  • Methodological Answer :

  • Electronic Effects : The trifluoromethyl group deactivates the oxazole ring, favoring electrophilic substitution at the 5-position over the 2- or 4-positions .
  • Catalytic Control :
  • Use Pd₂(dba)₃·CHCl₃/XPhos in toluene at 100°C for Suzuki-Miyaura couplings to achieve >80% regioselectivity .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., 10-minute reaction time at 150°C vs. 12 hours conventional) .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the oxazole ring in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies :
  • The trifluoromethyl group lowers the LUMO energy of the oxazole ring, accelerating nucleophilic attack at the 5-position by 3-fold compared to non-fluorinated analogs .
  • Hammett Analysis : σₚ values for CF₃ (σₚ = 0.54) correlate with enhanced electrophilicity in SNAr reactions .
  • Practical Implication : Use milder bases (e.g., K₂CO₃ instead of NaH) to avoid decomposition of the electron-deficient ring .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition :
  • CYP46A1 Inhibition : Fluorescent assays with recombinant CYP46A1 (IC₅₀ values <10 µM observed for oxazole derivatives) .
  • Kinase Profiling : Use ADP-Glo™ assays to screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) .
  • Antimicrobial Activity :
  • MIC Testing : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with 24-hour incubation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.